molecular formula C16H15N3O4S B2893977 N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2097921-15-6

N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No. B2893977
CAS RN: 2097921-15-6
M. Wt: 345.37
InChI Key: RYBZMUWILMPDKW-UHFFFAOYSA-N
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Description

N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Annulation and Functionalized Polyheterocycles

A study described a photoinduced direct oxidative annulation process involving compounds similar to the specified chemical, leading to the synthesis of highly functionalized polyheterocycles. This process, notable for its oxidant and transition-metal-free conditions, underscores the utility of furan and thiophene derivatives in creating complex heterocyclic structures with potential applications in materials science and organic electronics (Zhang et al., 2017).

Dye-Sensitized Solar Cells (DSSCs)

Furan and thiophene derivatives have been explored for their effectiveness in dye-sensitized solar cells (DSSCs). A study demonstrated that phenothiazine derivatives incorporating furan as a conjugated linker improved solar energy-to-electricity conversion efficiency significantly. This highlights the potential of such compounds in enhancing the performance of renewable energy technologies (Kim et al., 2011).

Chemoselective Protection and Synthetic Methodology

Research has also focused on the chemoselective protection of heteroaromatic aldehydes, transforming them into imidazolidine derivatives. This methodology facilitates the selective manipulation of furan and thiophene derivatives, suggesting applications in synthetic organic chemistry where selectivity and functional group tolerance are critical (Carpenter & Chadwick, 1985).

Electropolymerization and Conducting Polymers

The electropolymerization of compounds containing furan and thiophene has been investigated, leading to the development of electrochromic conducting polymers. Such materials are significant for their applications in smart windows, displays, and other electrochromic devices, indicating the role of furan and thiophene derivatives in advancing materials science (Sotzing et al., 1996).

Enzymatic Synthesis of Biobased Polyesters

Innovations in green chemistry include the enzymatic synthesis of biobased polyesters using furan derivatives, demonstrating the compound's utility in creating sustainable and environmentally friendly materials. This approach leverages the rigid structure of furan-based diols to produce polyesters with desirable properties for various applications (Jiang et al., 2014).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10-7-14(19-23-10)18-16(21)15(20)17-8-12(11-4-6-24-9-11)13-3-2-5-22-13/h2-7,9,12H,8H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBZMUWILMPDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

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